molecular formula C9H10N4O3 B136750 3-Azido-L-tyrosine CAS No. 129960-90-3

3-Azido-L-tyrosine

Cat. No. B136750
M. Wt: 222.2 g/mol
InChI Key: VGCRDUSYLLNJSS-LURJTMIESA-N
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Description

3-Azido-L-tyrosine is an unnatural amino acid derivative of tyrosine, which has been utilized in various biochemical studies. It is characterized by the presence of an azido group at the 3-position of the aromatic ring of tyrosine. This modification imparts unique properties to the molecule, making it a valuable tool for probing protein function and interactions .

Synthesis Analysis

The synthesis of 3-azido-L-tyrosine has been achieved through different methods. One approach involves the enzymatic synthesis where tyrosine-phenol lyase-catalyzed coupling of 3-azidophenol and pyruvic acid produces 2-azido-L-tyrosine in good yield . Another method utilizes an Escherichia coli cell-free translation system, where the yeast amber suppressor tRNA(Tyr)/mutant tyrosyl-tRNA synthetase (Y43G) pair acts as a carrier of 3-azidotyrosine . These methods provide a pathway to incorporate 3-azidotyrosine into proteins at specific sites, enabling further functional studies.

Molecular Structure Analysis

The molecular structure of 3-azido-L-tyrosine is characterized by the azido functional group, which significantly alters the reactivity and interaction of the amino acid. The presence of this group allows for site-selective post-translational modification of proteins, as demonstrated in studies where 3-azidotyrosine was incorporated into proteins at predetermined positions . The azido group also enables click chemistry reactions, which are useful for labeling and studying proteins .

Chemical Reactions Analysis

3-Azido-L-tyrosine has been shown to participate in various chemical reactions, particularly as a photoinhibitor. When incorporated into proteins, it can be activated by light to irreversibly inhibit enzymes such as tubulin:tyrosine ligase . Additionally, the azido group can be targeted for specific modification with compounds like triarylphosphine derivatives, allowing for the introduction of probes and cross-linkers into proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azido-L-tyrosine are influenced by the azido group. This group can act as a photoactivatable probe, enabling the study of enzyme inhibition under light activation . The azido group also allows for the formation of equilibrium mixtures of external aldimine and quinonoid intermediates when binding to enzymes like tyrosine phenol-lyase . These properties make 3-azido-L-tyrosine a versatile tool for biochemical research, providing insights into enzyme mechanisms and protein-to-protein interactions .

Scientific Research Applications

Enzymatic Processes and Analogues

3-Azido-L-tyrosine has been studied for its potential in enzymatic processes. Hebel et al. (1992) demonstrated that tyrosine-phenol lyase-catalyzed coupling of 3-azidophenol and pyruvic acid produces 2-azido-L-tyrosine, which may serve as a replacement for tyrosine in several enzymatic processes (Hebel et al., 1992).

Genetic Code Expansion

3-Azido-L-tyrosine has been used in the field of genetic code expansion. Iraha et al. (2010) engineered Escherichia coli cells with an orthogonal translation system to use variants of tyrosyl-tRNA synthetase for non-natural amino acids without interfering with tyrosine incorporation. This study successfully incorporated 3-azido-L-tyrosine using an engineered strain (Iraha et al., 2010).

Photoinhibition Studies

3-Azido-L-tyrosine has been used as a photoactivatable probe. Coudijzer and Joniau (1990) synthesized 3-azido-L-tyrosine and studied its capacity to inhibit tubulin:tyrosine ligase upon illumination, demonstrating its potential as a photoinhibitor (Coudijzer & Joniau, 1990).

Protein-Protein Click Conjugation

3-Azido-L-tyrosine is also significant in protein-protein conjugation. Bundy and Swartz (2010) reported the site-specific incorporation of unnatural amino acids like 3-azido-L-tyrosine into proteins, enabling direct protein-to-protein conjugation, a critical step in bioconjugate chemistry (Bundy & Swartz, 2010).

Antiviral Activity

In the realm of antiviral research, Peyrottes et al. (2003) synthesized phosphotriester derivatives of 3'-azido-2',3'-dideoxythymidine (AZT) bearing modified L-tyrosinyl residues, demonstrating potent anti-HIV activity in cell culture experiments (Peyrottes et al., 2003).

Site-Selective Post-Translational Modification

3-Azido-L-tyrosine is utilized in site-selective modification of proteins. Ohno et al. (2006) developed a method for site-selective modification using 3-azidotyrosine and triarylphosphine derivatives, facilitating the introduction of compounds into selected sites of proteins (Ohno et al., 2006).

Biosynthesis and Metabolism in Plants

Schenck and Maeda (2018) explored the biosynthesis, metabolism, and catabolism of tyrosine in plants, providing insights into its role as a precursor of specialized metabolites with diverse physiological roles (Schenck & Maeda, 2018).

Caution in Enzyme Inhibition Studies

Sugumaran (1995) highlighted the need for caution in using azide, such as in 3-azido-L-tyrosine, for enzyme inhibition studies, especially those associated with electrophilic metabolites (Sugumaran, 1995).

Bioconjugation and Diagnostic Applications

Leier et al. (2019) discussed the bioconjugation of tyrosine residues using aryl diazonium salts, emphasizing the chemoselective modification potential of tyrosine derivatives like 3-azido-L-tyrosine (Leier et al., 2019).

Future Directions

The use of 3-Azido-L-tyrosine and other azido compounds in therapeutic peptides is a promising area of research. Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRDUSYLLNJSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926543
Record name 3-Azidotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-L-tyrosine

CAS RN

129960-90-3
Record name 3-Azidotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Coudijzer, M Joniau - FEBS letters, 1990 - Wiley Online Library
… We have synthesized the photoactivatable probes 3-azido-L-tyrosine andp-azido-L-phenylalanine and … Without illumination, only 3-azido-L-tyrosine reversibly inhibits the enzyme. Upon …
Number of citations: 11 febs.onlinelibrary.wiley.com
S Ohno, M Matsui, T Yokogawa… - The journal of …, 2007 - academic.oup.com
… 3-Azido-L-tyrosine and 5-[3-diphenylphosphino-4-(methoxycarbonyl) benzamido] pentyl biotinamide … coli tRNA Pro with 3-azido-l-tyrosine, and the coexistence of Y43G did not influence …
Number of citations: 40 academic.oup.com
A Banerjee, TD Panosian, K Mukherjee… - ACS chemical …, 2010 - ACS Publications
A fluorescent probe has been attached to the carboxy terminus of the α-subunit of α,β-tubulin by an enzymatic reaction followed by a chemical reaction. The unnatural amino acid 3-…
Number of citations: 61 pubs.acs.org
F Iraha, K Oki, T Kobayashi, S Ohno… - Nucleic acids …, 2010 - academic.oup.com
… to recognize 3-azido-L-tyrosine. The structural basis for the 3-azido-L-tyrosine recognition … We found that iodoTyrRS-ec also recognizes 3-azido-L-tyrosine, and the structural basis for …
Number of citations: 51 academic.oup.com
K Mukherjee, SL Bane - Methods in cell biology, 2013 - Elsevier
Fluorescent tubulin can be prepared in which a fluorophore is covalently bound to the protein at only the carboxy terminus of the α-subunit of the αβ-tubulin dimer. This two-step …
Number of citations: 4 www.sciencedirect.com
M Abe, S Ohno, T Yokogawa… - Proteins: Structure …, 2007 - Wiley Online Library
… .19, 20 Furthermore, mutants of aminoacyl tRNA synthetases have been devised for the efficient incorporation of unnatural amino acids.8, 9 Here, we selected 3-azido-L-tyrosine (azTyr) …
Number of citations: 25 onlinelibrary.wiley.com
S Ohno, T Yokogawa, K Nishikawa - The journal of biochemistry, 2001 - academic.oup.com
… On the other hand, 3-amino-L-tyrosine, 3nitro-L-tyrosine, and 3-azido-L-tyrosine did not give any positive signal in this analysis (Table II, column C). However, since authentic amino …
Number of citations: 36 academic.oup.com
A Stengl, M Gerlach, MA Kasper… - Organic & …, 2019 - pubs.rsc.org
… For example, 3-azido-L-tyrosine was efficiently ligated to … Whereas incorporation efficiency of 3-azido-L-tyrosine to a … While the already high incorporation efficiency of 3-azido-L-tyrosine …
Number of citations: 12 pubs.rsc.org
Y Kurumida, N Hayashi - Sensors, 2018 - mdpi.com
… In this study, the unnatural amino acid (UAA) 3-azido-l-tyrosine was incorporated into antibodies using an in vivo site-specific UAA incorporation system [12,13,14]. The original system …
Number of citations: 5 www.mdpi.com
M Gerlach, T Stoschek, H Leonhardt… - Enzyme-Mediated …, 2019 - Springer
… TTL was applied for the ligation of 3-azido-l-tyrosine (see Subheading 3.4) and the azide moiety was derivatized using SPAAC (see Subheading 3.5.1) with DBCO-biotin. …
Number of citations: 6 link.springer.com

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